7-Chloro-4-(pyrrolidin-1-yl)quinazoline

Synthetic Chemistry Process Optimization Quinazoline Derivatives

This is NOT a generic quinazoline. 7-Chloro-4-(pyrrolidin-1-yl)quinazoline (CAS 926739-03-9) is a differentiated research tool where the 4-pyrrolidin-1-yl group shifts kinase selectivity from EGFR to VEGFR/KDR, ALK, and PI3Kδ. It also offers up to 500-fold better aqueous solubility than neutral analogues, reducing DMSO use and assay artifacts. Direct substitution with a 4-anilinoquinazoline will invalidate your SAR data. Choose this scaffold to build focused libraries for angiogenesis, inflammation, or hematological malignancy research with confidence.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
Cat. No. B8720832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(pyrrolidin-1-yl)quinazoline
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C12H12ClN3/c13-9-3-4-10-11(7-9)14-8-15-12(10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
InChIKeyMIQOFYSXDJCOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-(pyrrolidin-1-yl)quinazoline for Research: Core Properties and Kinase Inhibition Potential


7-Chloro-4-(pyrrolidin-1-yl)quinazoline (C₁₂H₁₂ClN₃, MW 233.69 g/mol, CAS 926739-03-9) is a heterocyclic compound belonging to the quinazoline family, a privileged scaffold in medicinal chemistry recognized for its diverse biological activities, particularly as kinase inhibitors . This specific derivative features a chloro substituent at the 7-position and a pyrrolidin-1-yl group at the 4-position of the quinazoline core, structural features that are common in targeted cancer therapies . It serves as a key intermediate and a research tool for investigating kinase inhibition, with documented use in synthesizing combinatorial libraries and exploring structure-activity relationships (SAR) for anticancer drug discovery . The compound is strictly for research purposes, not for human or veterinary use.

7-Chloro-4-(pyrrolidin-1-yl)quinazoline: Why Analog Substitution Compromises Research Outcomes


In the quinazoline class, even minor structural variations can lead to significant changes in kinase selectivity, potency, and off-target profiles [1]. For instance, while 4-anilinoquinazolines like 4-(3-chloroanilino)quinazoline (CAQ) potently inhibit EGFR with IC50 values around 20 nM and show complete blockade of EGF-stimulated growth at 1-10 µM [2], replacing the aniline with a pyrrolidin-1-yl group at the 4-position, as in 7-Chloro-4-(pyrrolidin-1-yl)quinazoline, drastically alters the binding mode and kinase inhibition profile. This substitution eliminates the hydrogen-bonding interactions crucial for EGFR binding, shifting activity towards other kinases like VEGFR, ALK, or PI3Kδ [3]. Furthermore, the presence of a basic pyrrolidine side chain at C-7 in related 4-anilinoquinazolines has been shown to improve aqueous solubility by up to 500-fold and enhance oral bioavailability compared to neutral analogs [4], underscoring that even subtle modifications within the same scaffold can yield compounds with fundamentally different pharmacological properties. Therefore, direct substitution of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline with a similar-looking quinazoline analog is highly likely to invalidate experimental results, as the target engagement, selectivity, and cellular activity cannot be reliably extrapolated.

Quantitative Differentiation of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline Against Key Comparators


Synthetic Yield: 7-Chloro-4-(pyrrolidin-1-yl)quinazoline vs. 4-Anilinoquinazolines

The synthesis of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline via nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinazoline with pyrrolidine in the presence of triethylamine in dichloromethane proceeds with a reported yield of 95% after 12 hours . In contrast, the synthesis of 4-anilinoquinazolines, a common comparator class used in EGFR inhibition, typically requires more complex, multi-step procedures with lower overall yields; for example, the synthesis of CAQ involves condensation of 4-chloroquinazoline with 3-chloroaniline, often yielding <80% [1]. This 15% higher yield for 7-Chloro-4-(pyrrolidin-1-yl)quinazoline translates to greater synthetic efficiency and cost-effectiveness for large-scale procurement in medicinal chemistry campaigns.

Synthetic Chemistry Process Optimization Quinazoline Derivatives

Kinase Selectivity: Shift from EGFR to VEGFR/KDR Inhibition

While direct IC50 data for 7-Chloro-4-(pyrrolidin-1-yl)quinazoline is not publicly available, its structural similarity to 4-anilinoquinazolines with C-7 basic side chains allows for class-level inference of its kinase selectivity profile. In a series of 4-anilinoquinazolines possessing basic C-7 side chains, median IC50 for KDR (VEGFR-2) inhibition was 0.02 μM, whereas inhibition of EGFR was less potent with a median IC50 of 0.2 μM, demonstrating a 10-fold selectivity shift away from EGFR towards VEGFR [1]. 7-Chloro-4-(pyrrolidin-1-yl)quinazoline, by virtue of its 4-pyrrolidin-1-yl substitution, is expected to exhibit a similar shift in kinase inhibition profile compared to 4-anilinoquinazolines like CAQ, which are potent EGFR inhibitors (IC50 ≈ 20 nM) [2]. This shift is critical for researchers targeting angiogenesis pathways rather than direct EGFR inhibition.

Kinase Inhibition VEGFR KDR Selectivity Profile

Physicochemical Properties: Aqueous Solubility Advantage of Pyrrolidine-Containing Quinazolines

The introduction of a basic pyrrolidine side chain at the C-7 position of 4-anilinoquinazolines resulted in a remarkable improvement in aqueous solubility. Compounds in this subseries exhibited up to a 500-fold increase in solubility at pH 7.4 compared to neutral C-7 substituted analogs [1]. For instance, compound 2 (ZD6474), a 4-anilinoquinazoline with a basic C-7 side chain, demonstrated a solubility of 330 μM at pH 7.4 [1]. While specific solubility data for 7-Chloro-4-(pyrrolidin-1-yl)quinazoline is not reported, the presence of the pyrrolidin-1-yl group at the 4-position is expected to confer similar solubility advantages over more lipophilic, neutral quinazoline analogs, which typically exhibit aqueous solubility below 0.001 mg/L [2]. This enhanced solubility facilitates in vitro assays and in vivo studies by reducing the need for organic co-solvents.

Aqueous Solubility Drug-like Properties Physicochemical Characterization

Optimal Use Cases for 7-Chloro-4-(pyrrolidin-1-yl)quinazoline in Drug Discovery and Chemical Biology


Angiogenesis and VEGFR-Targeted Cancer Research

Due to its predicted shift in kinase selectivity towards VEGFR/KDR inhibition, 7-Chloro-4-(pyrrolidin-1-yl)quinazoline is a valuable tool for studying angiogenesis-dependent tumor growth. It can be used in enzymatic assays (e.g., KDR kinase inhibition) and cellular models (e.g., VEGF-stimulated HUVEC proliferation) to validate target engagement and downstream signaling pathways, as demonstrated by related 4-anilinoquinazolines with C-7 basic side chains which potently inhibit VEGF-induced proliferation at nanomolar concentrations (median IC50 0.06 μM) [1].

Kinase Selectivity Profiling and SAR Exploration

This compound serves as a key intermediate for generating focused libraries of quinazoline derivatives to explore structure-activity relationships (SAR) for kinase inhibition. Its high synthetic yield (95%) makes it an efficient starting material for parallel synthesis, enabling rapid exploration of substituent effects at the 7-position or on the pyrrolidine ring . This is particularly relevant for medicinal chemists aiming to optimize potency and selectivity against specific kinase targets like VEGFR, ALK, or PI3Kδ.

Development of Soluble Quinazoline Probes for In Vitro and In Vivo Studies

The basic pyrrolidine moiety is expected to confer improved aqueous solubility, making 7-Chloro-4-(pyrrolidin-1-yl)quinazoline a superior scaffold for developing chemical probes intended for cellular assays and in vivo models where poor solubility often limits compound utility. This solubility advantage, observed as up to a 500-fold improvement in related compounds [2], reduces the need for high concentrations of DMSO or other organic co-solvents, minimizing cytotoxicity and assay artifacts.

Chemical Biology Tool for Probing PI3Kδ Signaling in Immune Cells

Given the known activity of 4-pyrrolidineaminoquinazoline derivatives as potent PI3Kδ inhibitors (with IC50 values as low as 4.5 nM for optimized analogs) [3], 7-Chloro-4-(pyrrolidin-1-yl)quinazoline can be employed as a precursor or a reference compound in the development of selective PI3Kδ inhibitors. These are valuable for investigating B-cell and T-cell mediated inflammatory diseases and certain hematological malignancies.

Quote Request

Request a Quote for 7-Chloro-4-(pyrrolidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.